9H-Purin-6-amine, 9-hydroxy-
Overview
Description
9H-Purin-6-amine, 9-hydroxy- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its significant role in various biological processes and its presence in nucleic acids. It is structurally related to adenine, one of the four nucleobases in the nucleic acid of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-hydroxy- typically involves the modification of purine derivatives. One common method includes the reaction of 6-chloropurine with hydroxylamine under specific conditions to introduce the hydroxy group at the 9-position. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of 9H-Purin-6-amine, 9-hydroxy- may involve multi-step synthesis starting from readily available purine derivatives. The process includes purification steps such as recrystallization and chromatography to achieve high purity of the final product.
Types of Reactions:
Oxidation: 9H-Purin-6-amine, 9-hydroxy- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine compounds depending on the reagents used.
Scientific Research Applications
9H-Purin-6-amine, 9-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying nucleic acid interactions and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-hydroxy- involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s ability to integrate into nucleic acids can disrupt DNA and RNA synthesis, leading to its potential use as an antiviral or anticancer agent.
Comparison with Similar Compounds
Adenine: A naturally occurring nucleobase with a similar structure.
6-Aminopurine: Another purine derivative with an amino group at the 6-position.
8-Hydroxyadenine: A hydroxylated form of adenine.
Uniqueness: 9H-Purin-6-amine, 9-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 9-position differentiates it from other purine derivatives, making it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
9-hydroxypurin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)10(11)2-9-3/h1-2,11H,(H2,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDZKJIXOLQFIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493621 | |
Record name | 6-Amino-9H-purin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61193-39-3 | |
Record name | 6-Amino-9H-purin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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